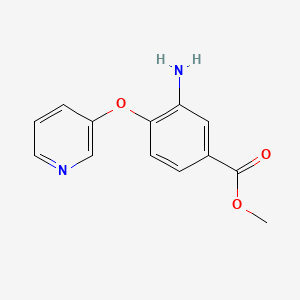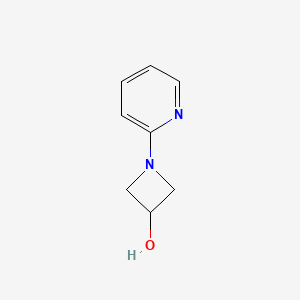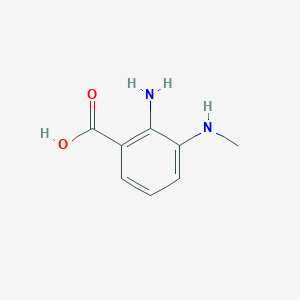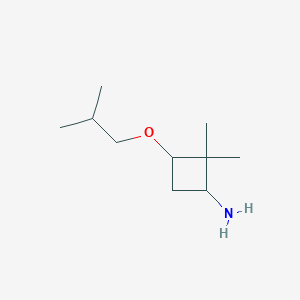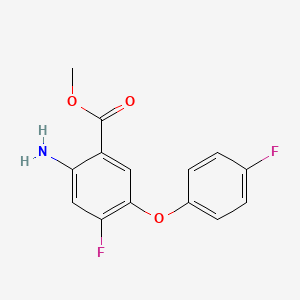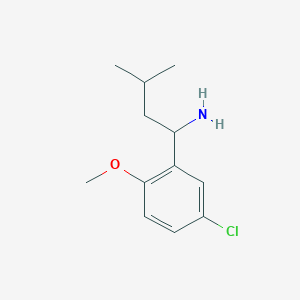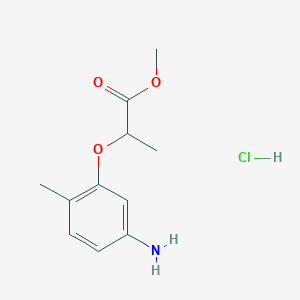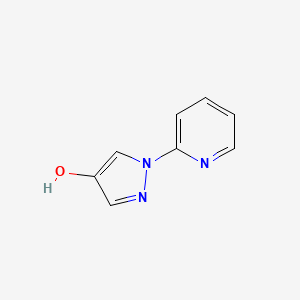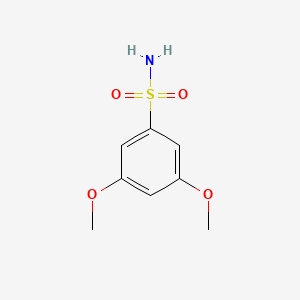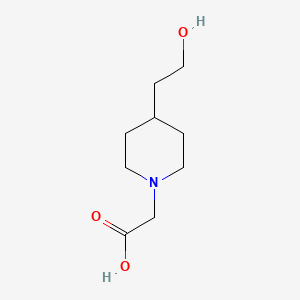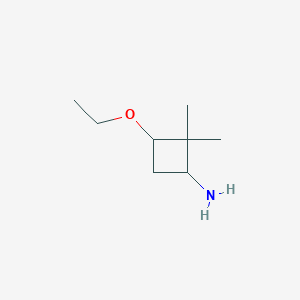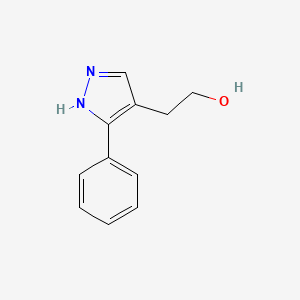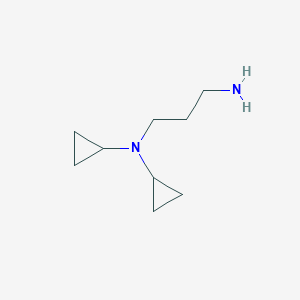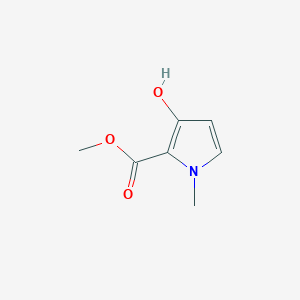
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
“Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 113602-62-3. It has a molecular weight of 155.15 and its IUPAC name is methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate . It is a member of pyrroles .
Molecular Structure Analysis
The InChI code for “Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate” is 1S/C7H9NO3/c1-8-4-3-5 (9)6 (8)7 (10)11-2/h3-4,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate” is a solid compound. It has a density of 1.4±0.1 g/cm^3, a boiling point of 264.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 52.2±3.0 kJ/mol and the flash point is 113.6±21.8 °C .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate and related compounds are involved in various chemical reactions and synthesis processes. For instance, Silaichev et al. (2012) explored the spiroheterocyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, resulting in complex pyrrole derivatives (Silaichev et al., 2012). Also, the synthesis of novel antimicrobial agents using methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives was investigated by Hublikar et al. (2019), highlighting its potential in medicinal chemistry (Hublikar et al., 2019).
Photoreactivity and Structural Studies
The compound's reactivity to light and its structural implications were studied by Ghaffari-Tabrizi et al. (1984), who examined the light-induced dehydrodimerization of 3-hydroxypyrroles (Ghaffari-Tabrizi et al., 1984). Furthermore, Irwin and Wheeler (1972) investigated the reaction of methyl pyrrole-2-carboxylate with epoxides, contributing to the understanding of its reactivity and potential applications in organic synthesis (Irwin & Wheeler, 1972).
Supramolecular Chemistry
In the field of supramolecular chemistry, Yin and Li (2006) studied the self-assembly properties of pyrrole-2-carboxylates, revealing a novel supramolecular synthon of the pyrrole-2-carbonyl dimer (Yin & Li, 2006). This finding is significant for crystal engineering and the development of new materials.
Synthesis of Heterocyclic Compounds
Several studies have focused on the synthesis of diverse heterocyclic compounds using methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate or related structures. For instance, Galenko et al. (2019) developed a synthesis route for α-aminopyrrole derivatives (Galenko et al., 2019), while Ryabukhin et al. (2012) described a method for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (Ryabukhin et al., 2012).
Catalysis and Organic Transformations
In the context of catalysis and organic transformations, the role of pyrrole derivatives, including those related to methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, has been explored. For example, Furusho et al. (1996) synthesized axially dissymmetric pyrroles and pyrocolls, which served as catalysts for enantioselective additions (Furusho et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSYAMEFMNNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715989 | |
| Record name | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
113602-62-3 | |
| Record name | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1463932.png)
